molecular formula C8Cl3F3O2 B14325778 5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride CAS No. 110649-94-0

5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride

Cat. No.: B14325778
CAS No.: 110649-94-0
M. Wt: 291.4 g/mol
InChI Key: HKNZKJWCOFFIJD-UHFFFAOYSA-N
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Description

5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride is an aromatic compound with the molecular formula C8Cl3F3O2 It is characterized by the presence of three fluorine atoms, one chlorine atom, and two carbonyl chloride groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride typically involves the chlorination and fluorination of benzene derivatives. One common method involves the reaction of 1,3,5-trichlorobenzene with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions . The resulting intermediate is then subjected to further chlorination to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the carbonyl chloride groups results in the formation of carboxylic acids .

Scientific Research Applications

5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride is unique due to the presence of both chlorine and fluorine atoms along with carbonyl chloride groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

110649-94-0

Molecular Formula

C8Cl3F3O2

Molecular Weight

291.4 g/mol

IUPAC Name

5-chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl chloride

InChI

InChI=1S/C8Cl3F3O2/c9-3-5(13)1(7(10)15)4(12)2(6(3)14)8(11)16

InChI Key

HKNZKJWCOFFIJD-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)C(=O)Cl)F)C(=O)Cl

Origin of Product

United States

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